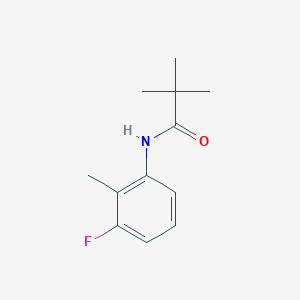
N-(3-fluoro-2-methylphenyl)-2,2-dimethylpropanamide
描述
N-(3-fluoro-2-methylphenyl)-2,2-dimethylpropanamide: is an organic compound characterized by the presence of a fluoro-substituted aromatic ring and a dimethylpropanamide moiety. This compound is of interest due to its unique structural features, which impart specific chemical and physical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-2-methylphenyl)-2,2-dimethylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-2-methylaniline and 2,2-dimethylpropanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-fluoro-2-methylaniline is dissolved in an appropriate solvent like dichloromethane. To this solution, 2,2-dimethylpropanoyl chloride is added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The reaction mixture is then stirred at room temperature for several hours to ensure complete reaction.
Workup: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
化学反应分析
Types of Reactions
Oxidation: N-(3-fluoro-2-methylphenyl)-2,2-dimethylpropanamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The fluoro group on the aromatic ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the fluoro group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted aromatic compounds with nucleophiles replacing the fluoro group.
科学研究应用
Chemistry
N-(3-fluoro-2-methylphenyl)-2,2-dimethylpropanamide is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals
Biology
In biological research, this compound is used to study the effects of fluoro-substituted aromatic compounds on biological systems. It serves as a model compound to investigate the interactions of fluoroaromatics with enzymes and receptors.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features can be exploited to develop compounds with improved pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various chemical processes and formulations.
作用机制
The mechanism by which N-(3-fluoro-2-methylphenyl)-2,2-dimethylpropanamide exerts its effects involves interactions with specific molecular targets. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins. The dimethylpropanamide moiety contributes to the compound’s lipophilicity, facilitating its passage through cell membranes and enhancing its bioavailability.
相似化合物的比较
Similar Compounds
- N-(4-bromo-3-fluoro-2-methylphenyl)acetamide
- N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide
- N-(3-fluoro-2-methylphenyl)acetamide
Uniqueness
N-(3-fluoro-2-methylphenyl)-2,2-dimethylpropanamide is unique due to the presence of both a fluoro group and a dimethylpropanamide moiety. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which are not observed in similar compounds. The fluoro group increases the compound’s resistance to metabolic degradation, while the dimethylpropanamide moiety enhances its solubility and bioavailability.
属性
IUPAC Name |
N-(3-fluoro-2-methylphenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-8-9(13)6-5-7-10(8)14-11(15)12(2,3)4/h5-7H,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRHKNYCCKNRFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B3387268.png)
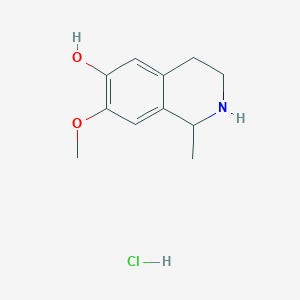
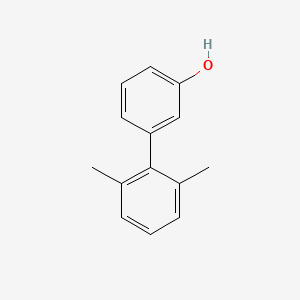
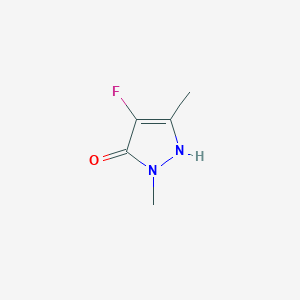
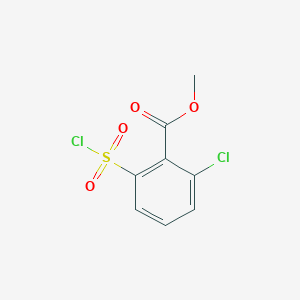
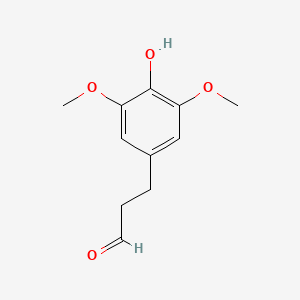
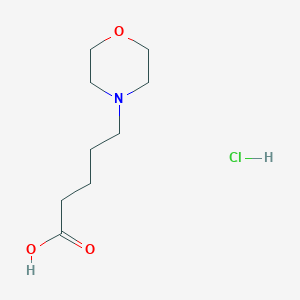
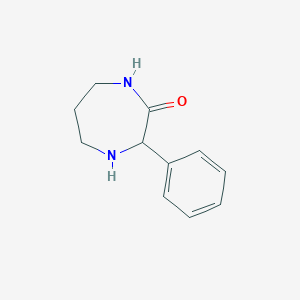
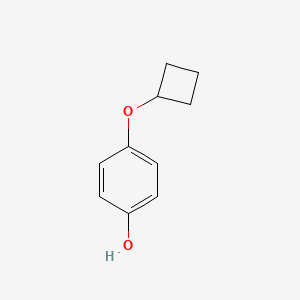
![Methyl [(4-methylphenyl)carbamoyl]formate](/img/structure/B3387318.png)
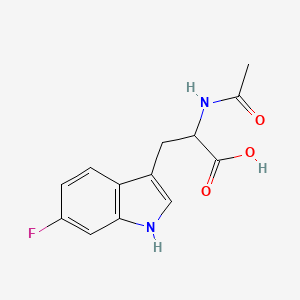
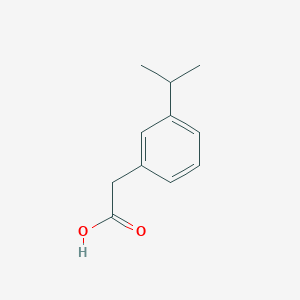
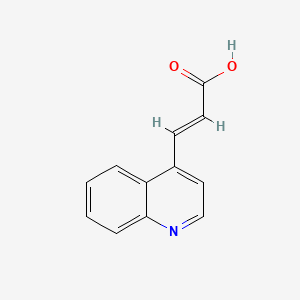
![4-[(4-Fluorophenyl)methoxy]piperidine](/img/structure/B3387336.png)
